1-methyl-3-[(4-methyl-2,3-dihydro-1H-inden-1-yl)amino]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-[(4-methyl-2,3-dihydro-1H-inden-1-yl)amino]pyrrolidin-2-one is a chemical compound used in scientific research for its potential therapeutic applications. It is also known as SKF-82958 and belongs to the class of dopamine receptor agonists.
Wirkmechanismus
The mechanism of action of 1-methyl-3-[(4-methyl-2,3-dihydro-1H-inden-1-yl)amino]pyrrolidin-2-one involves binding to dopamine receptors in the brain. It has a high affinity for the D1 receptor subtype and a lower affinity for the D2 receptor subtype. Activation of these receptors leads to the release of dopamine, which in turn activates downstream signaling pathways and produces its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the brain. It increases dopamine release, which is important for the regulation of movement, mood, and motivation. It also increases the activity of certain brain regions involved in reward processing, which may be useful in the treatment of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-methyl-3-[(4-methyl-2,3-dihydro-1H-inden-1-yl)amino]pyrrolidin-2-one in lab experiments is its high affinity for the D1 receptor subtype. This allows for more specific targeting of this receptor subtype and reduces the potential for off-target effects. However, one limitation of using this compound is its complex synthesis process, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the research and development of 1-methyl-3-[(4-methyl-2,3-dihydro-1H-inden-1-yl)amino]pyrrolidin-2-one. One potential direction is the development of more potent and selective dopamine receptor agonists for the treatment of neurological disorders. Another direction is the exploration of the potential therapeutic effects of this compound in other areas, such as pain management and mood disorders. Finally, the development of more efficient synthesis methods for this compound could reduce the cost and time required for its production.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action involves binding to dopamine receptors in the brain and increasing dopamine release. While its complex synthesis process is a limitation, its high affinity for the D1 receptor subtype is an advantage. Further research and development of this compound could lead to new treatments for neurological disorders and other areas of medicine.
Synthesemethoden
The synthesis of 1-methyl-3-[(4-methyl-2,3-dihydro-1H-inden-1-yl)amino]pyrrolidin-2-one involves several steps. The first step is the synthesis of 4-methyl-2,3-dihydro-1H-inden-1-amine, which is then reacted with 1-methylpyrrolidin-2-one to form the final product. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-[(4-methyl-2,3-dihydro-1H-inden-1-yl)amino]pyrrolidin-2-one has been extensively studied for its potential application in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It acts as a dopamine receptor agonist and has been shown to increase dopamine release in the brain, which is important for the regulation of movement, mood, and motivation.
Eigenschaften
IUPAC Name |
1-methyl-3-[(4-methyl-2,3-dihydro-1H-inden-1-yl)amino]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10-4-3-5-12-11(10)6-7-13(12)16-14-8-9-17(2)15(14)18/h3-5,13-14,16H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVRNKBPFDJDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2=CC=C1)NC3CCN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.